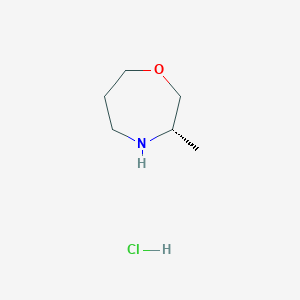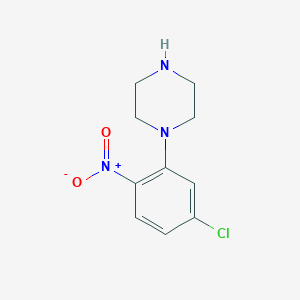![molecular formula C16H17N B13605183 3-[(4-Phenylphenyl)methyl]azetidine CAS No. 937619-53-9](/img/structure/B13605183.png)
3-[(4-Phenylphenyl)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Phenylphenyl)methyl]azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The compound’s structure features a phenyl-substituted azetidine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(4-Phenylphenyl)methyl]azetidine, can be achieved through several methods. . This method efficiently produces functionalized azetidines under appropriate reaction conditions.
Industrial Production Methods: Industrial production of azetidines often employs microwave irradiation techniques to enhance reaction rates and yields. For instance, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation has been shown to produce azetidines efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 3-[(4-Phenylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of N-alkylated azetidines.
Aplicaciones Científicas De Investigación
3-[(4-Phenylphenyl)methyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a scaffold for drug development, particularly in designing inhibitors for various enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Phenylphenyl)methyl]azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom facilitate binding to specific enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and stability.
β-Lactams: Four-membered nitrogen heterocycles with significant biological importance, particularly in antibiotics.
Uniqueness: 3-[(4-Phenylphenyl)methyl]azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This balance makes it a versatile compound for various applications, from organic synthesis to drug development .
Propiedades
Número CAS |
937619-53-9 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
3-[(4-phenylphenyl)methyl]azetidine |
InChI |
InChI=1S/C16H17N/c1-2-4-15(5-3-1)16-8-6-13(7-9-16)10-14-11-17-12-14/h1-9,14,17H,10-12H2 |
Clave InChI |
XXUJDKKGUYUONW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


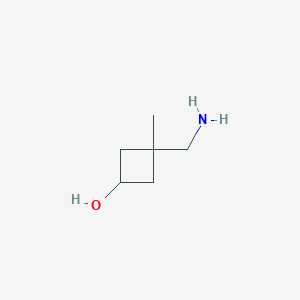

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
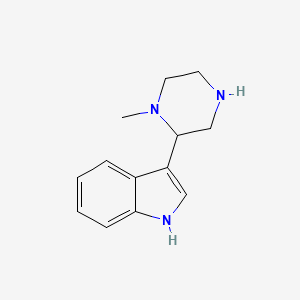
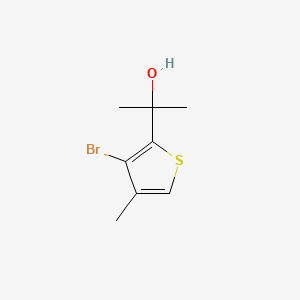
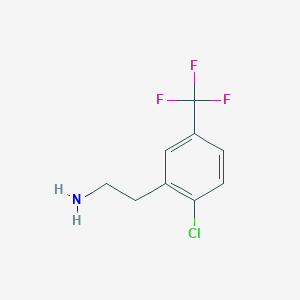

amine](/img/structure/B13605164.png)
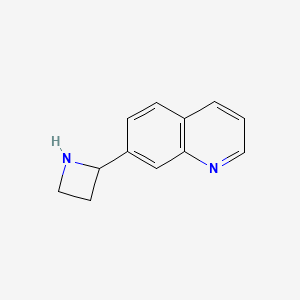
![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)
